Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate
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Overview
Description
VRX-03011 is a novel compound known for its potent and highly selective activity as a partial agonist of the 5-hydroxytryptamine (5-HT)4 receptor. This compound has shown promise in enhancing memory and hippocampal acetylcholine efflux, making it a potential treatment for Alzheimer’s disease .
Preparation Methods
The synthetic routes and reaction conditions for VRX-03011 are not widely published. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
VRX-03011 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VRX-03011 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of 5-hydroxytryptamine (5-HT)4 receptor agonists.
Biology: Investigated for its role in enhancing memory and hippocampal acetylcholine efflux.
Mechanism of Action
VRX-03011 exerts its effects by acting as a partial agonist of the 5-hydroxytryptamine (5-HT)4 receptor. This interaction enhances cognition and provides neuroprotection by regulating amyloid precursor protein metabolism and increasing the non-amyloidogenic soluble form of amyloid precursor protein. The compound also enhances hippocampal acetylcholine output, which is crucial for memory and learning .
Comparison with Similar Compounds
VRX-03011 is unique due to its high selectivity and potency as a partial agonist of the 5-hydroxytryptamine (5-HT)4 receptor. Similar compounds include:
RS67333: Another 5-hydroxytryptamine (5-HT)4 receptor agonist known for its cognitive enhancement properties.
Prucalopride: A selective 5-hydroxytryptamine (5-HT)4 receptor agonist used primarily for gastrointestinal motility disorders.
SL65.0155: A compound with similar receptor activity but different pharmacological profiles.
VRX-03011 stands out due to its potential application in treating Alzheimer’s disease without causing gastrointestinal side effects .
Properties
CAS No. |
869493-26-5 |
---|---|
Molecular Formula |
C19H27N3O3S |
Molecular Weight |
377.5 |
IUPAC Name |
potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate |
InChI |
InChI=1S/C19H27N3O3S.K/c1-13(2)22-18(25)15(16(23)14-7-12-26-19(14)22)17(24)20-8-6-11-21-9-4-3-5-10-21;/h7,12-13,23H,3-6,8-11H2,1-2H3,(H,20,24);/q;+1/p-1 |
InChI Key |
SCHKZZSVELPJKU-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=CS2)C(=C(C1=O)C(=O)NCCCN3CCCCC3)[O-].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PRX-03140; PRX 03140; PRX03140; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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